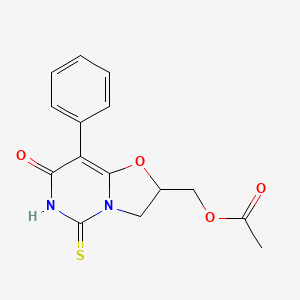
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes an oxazolo-pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyrimidine core, followed by the introduction of the phenyl and thioxo groups. The final step involves the acetylation of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate: This compound is unique due to its specific structural features and functional groups.
Other oxazolo-pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of new derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
30346-04-4 |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate |
InChI |
InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22) |
InChI-Schlüssel |
GERDHXQHDYJUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


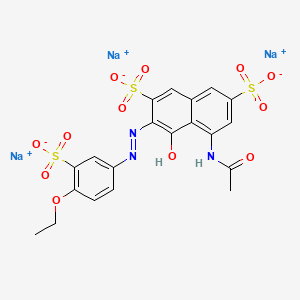
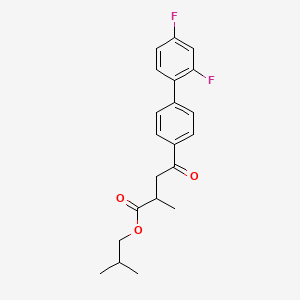
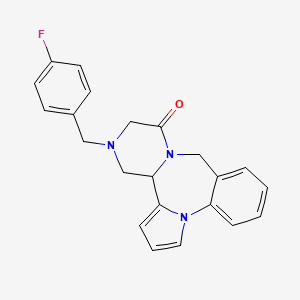

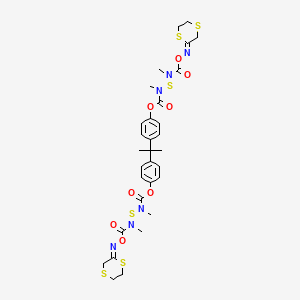
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)


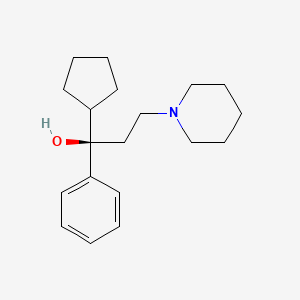
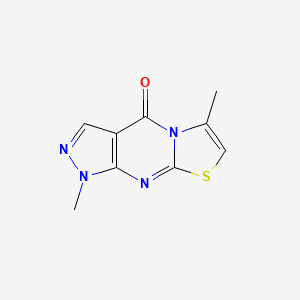
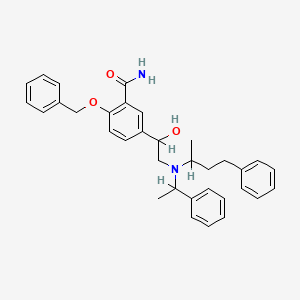
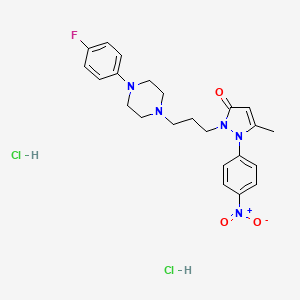

![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
